molecular formula C21H23NO3 B295160 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone

Numéro de catalogue: B295160
Poids moléculaire: 337.4 g/mol
Clé InChI: ZCDKQGFVOBMWRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone, also known as BPAP, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. BPAP is a dopaminergic agent that acts as a partial agonist at the D2 dopamine receptor, which is involved in the regulation of movement, cognition, and emotion.

Applications De Recherche Scientifique

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has been studied extensively for its potential therapeutic applications in the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, this compound has been shown to improve motor function and reduce the side effects associated with current treatments. In depression, this compound has been shown to improve mood and cognitive function. In ADHD, this compound has been shown to improve attention and reduce hyperactivity.

Mécanisme D'action

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone acts as a partial agonist at the D2 dopamine receptor, which is involved in the regulation of movement, cognition, and emotion. By binding to the receptor, this compound increases the release of dopamine, a neurotransmitter that plays a key role in these functions. This compound also acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the brain, which can lead to improved motor function, mood, and cognitive function. This compound has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that play a role in attention and mood regulation. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone has several advantages for lab experiments, including its high potency and selectivity for the D2 dopamine receptor. However, this compound is a synthetic compound that requires expertise in organic chemistry for its synthesis. Additionally, this compound has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects.

Orientations Futures

There are several future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone. One area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a cognitive enhancer, particularly in the elderly. Additionally, further research is needed to understand the long-term effects of this compound and its potential side effects.

Méthodes De Synthèse

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-1-propanone is synthesized through a multi-step process that involves the reaction of several reagents. The synthesis method for this compound is complex and requires expertise in organic chemistry. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,4,5-tetrahydro-3H-3-benzazepine to form the desired product, this compound.

Propriétés

Formule moléculaire

C21H23NO3

Poids moléculaire

337.4 g/mol

Nom IUPAC

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)propan-1-one

InChI

InChI=1S/C21H23NO3/c23-19(18-5-6-20-21(15-18)25-14-13-24-20)9-12-22-10-7-16-3-1-2-4-17(16)8-11-22/h1-6,15H,7-14H2

Clé InChI

ZCDKQGFVOBMWRO-UHFFFAOYSA-N

SMILES

C1CN(CCC2=CC=CC=C21)CCC(=O)C3=CC4=C(C=C3)OCCO4

SMILES canonique

C1CN(CCC2=CC=CC=C21)CCC(=O)C3=CC4=C(C=C3)OCCO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.